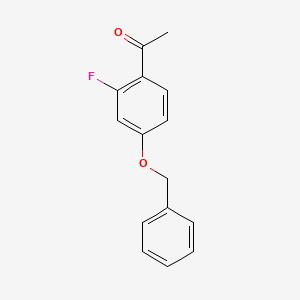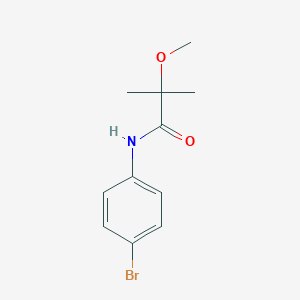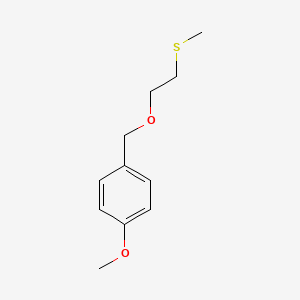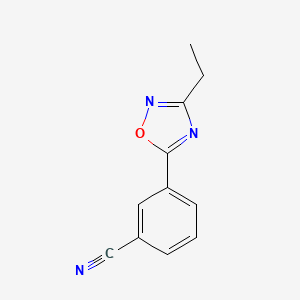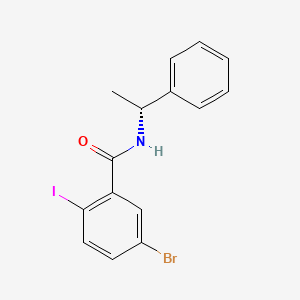
(R)-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of bromine and iodine atoms on the benzene ring, along with a chiral center at the N-(1-phenylethyl) group. The unique structure of this compound makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide typically involves the following steps:
Bromination and Iodination: The benzene ring is first brominated and iodinated to introduce the bromine and iodine atoms at the desired positions. This can be achieved using bromine and iodine reagents under controlled conditions.
Amidation: The brominated and iodinated benzene derivative is then subjected to amidation with ®-1-phenylethylamine. This step involves the formation of an amide bond between the benzene derivative and the amine group.
Industrial Production Methods
Industrial production of ®-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide may involve large-scale bromination and iodination processes followed by efficient amidation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of new functional groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction and oxidation reactions can produce different reduced or oxidized derivatives.
Applications De Recherche Scientifique
®-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving chiral recognition and enantiomeric separation.
Industry: The compound can be used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The chiral center at the N-(1-phenylethyl) group plays a crucial role in determining the compound’s stereoselectivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-5-Bromo-2-chloro-N-(1-phenylethyl)benzamide
- ®-5-Iodo-2-chloro-N-(1-phenylethyl)benzamide
- ®-5-Bromo-2-fluoro-N-(1-phenylethyl)benzamide
Uniqueness
®-5-Bromo-2-iodo-N-(1-phenylethyl)benzamide is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the chiral center makes this compound particularly valuable for studies in stereochemistry and chiral recognition.
Propriétés
IUPAC Name |
5-bromo-2-iodo-N-[(1R)-1-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrINO/c1-10(11-5-3-2-4-6-11)18-15(19)13-9-12(16)7-8-14(13)17/h2-10H,1H3,(H,18,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXHLYIJSLCSHI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
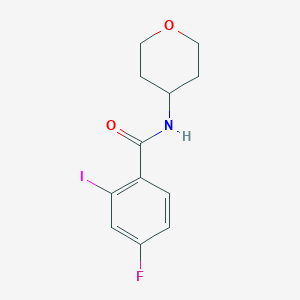
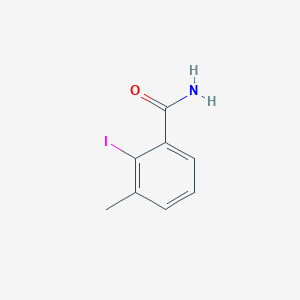
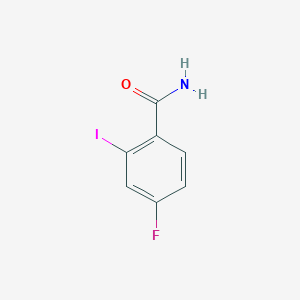
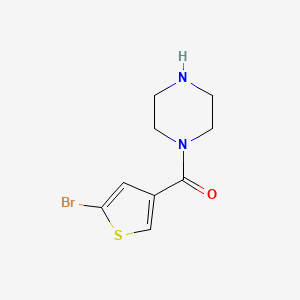
![tert-Butyl 4-({[(pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8014252.png)
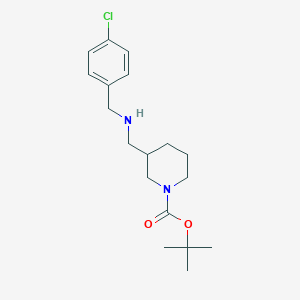
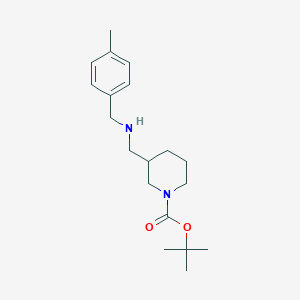
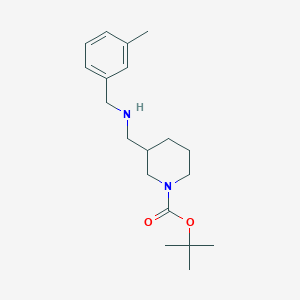
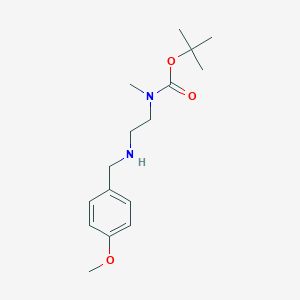
![tert-Butyl N-[3-(benzylamino)propyl]-N-methylcarbamate](/img/structure/B8014298.png)
